

# A Comparative Guide to the Cross-Species Electrophysiological Effects of Sotalol

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## Compound of Interest

Compound Name: Sotalol

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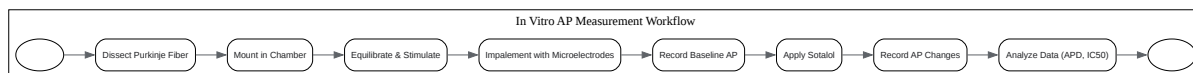
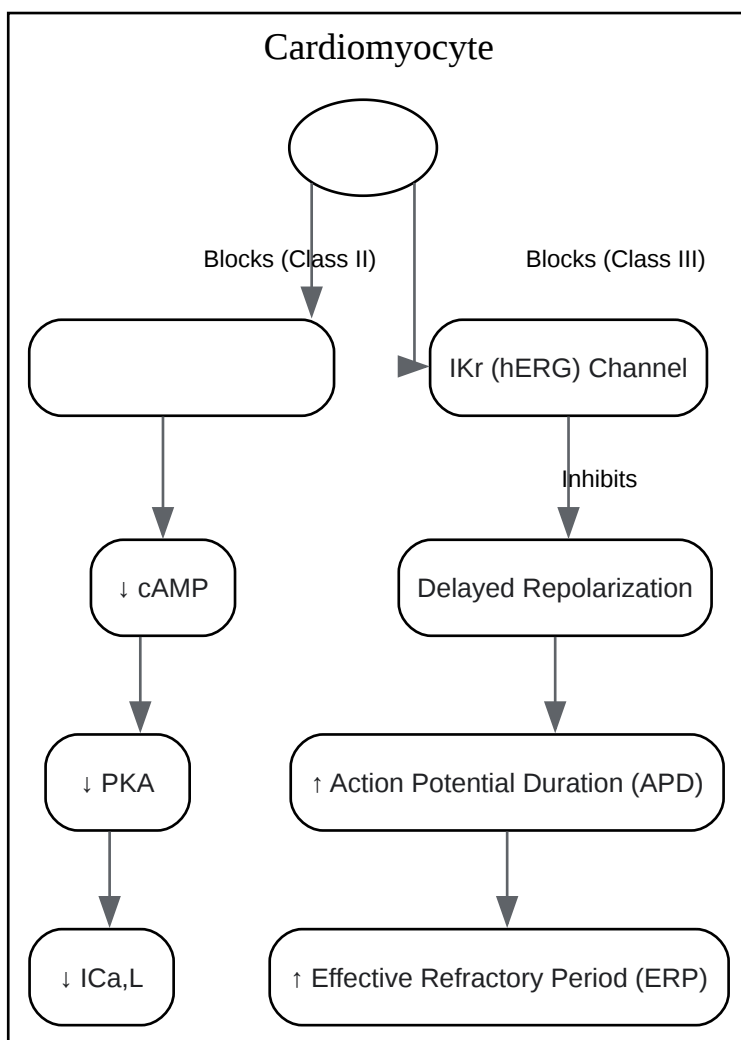
For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Dual-Action Profile of Sotalol

**Sotalol** is an antiarrhythmic agent distinguished by its unique dual mechanism of action, exhibiting both non-selective  $\beta$ -adrenergic blockade (Vaughan Williams Class II) and potassium channel blockade (Vaughan Williams Class III) properties.<sup>[1]</sup> This dual action results in a complex electrophysiological profile that has been a subject of extensive research. The l-enantiomer of **sotalol** is primarily responsible for its  $\beta$ -blocking activity, while both d- and l-enantiomers contribute to the Class III effects by blocking the rapid component of the delayed rectifier potassium current (IKr).<sup>[2]</sup> This guide will delve into the species-specific nuances of these effects, providing a framework for robust preclinical evaluation.

## Mechanistic Insights: Sotalol's Interaction with Cardiac Ion Channels

**Sotalol**'s primary Class III antiarrhythmic effect is the prolongation of the cardiac action potential duration (APD), which is a direct consequence of its blockade of potassium channels, particularly the IKr current encoded by the human Ether-à-go-go-Related Gene (hERG).<sup>[1][2]</sup> This blockade delays the repolarization phase of the action potential, thereby increasing the effective refractory period of cardiac tissue.



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## References

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- To cite this document: BenchChem. [A Comparative Guide to the Cross-Species Electrophysiological Effects of Sotalol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662669#cross-species-comparison-of-sotalol-s-electrophysiological-effects]

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